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Compound of Interest

Compound Name: 4-Propylpiperidin-3-amine

Cat. No.: B15259573

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Propylpiperidin-3-amine, a substituted piperidine derivative. While specific experimental
data for this compound is not readily available in public databases, this document outlines the
theoretical spectroscopic characteristics based on its structure. It also details the standard
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, which are crucial for the structural elucidation and
characterization of organic molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Propylpiperidin-3-
amine. These predictions are based on established principles of spectroscopy and data from

analogous structures.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Propylpiperidin-3-amine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~0.9 Triplet 3H -CH2CH2CHs
~13-16 Multiplet 4H -CH2CH2CHs
] Piperidine C4-H, C5-
~1.7-20 Multiplet 4H
H:2
) Piperidine C2-Hz, C6-
~25-28 Multiplet 3H )
H (axial)
_ Piperidine C3-H, C6-H
~29-32 Multiplet 2H ]
(equatorial)
Variable (~1.5-3.0) Broad Singlet 3H -NHz, -NH (piperidine)

Solvent: CDCIs or D20. Chemical shifts are referenced to TMS (Tetramethylsilane). Note that
the presence of diastereomers (cis/trans isomers) could lead to a more complex spectrum with
additional signals.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Propylpiperidin-3-amine

Chemical Shift (d) ppm Assignment
~14 -CH2CH2CHs
~20 -CH2CH2CHs
~35 -CH2CH2CHs
~ 38 Piperidine C5
~ 45 Piperidine C4
~ 48 Piperidine C6
~ 55 Piperidine C2
~ 58 Piperidine C3
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Solvent: CDCls. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Bands for 4-Propylpiperidin-3-amine

. Functional Group
Wavenumber (cm~—?) Intensity

Assignment
_ N-H stretch (amine and

3300 - 3500 Medium, Broad o

piperidine)
2850 - 2960 Strong C-H stretch (aliphatic)
1590 - 1650 Medium N-H bend (amine)
1450 - 1470 Medium C-H bend (alkane)
1000 - 1200 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data for 4-Propylpiperidin-3-amine

miz Interpretation

142 [M]* (Molecular lon)
125 [M-NHs]*

99 [M-C3H7]*

84 Piperidine ring fragment
70 Propylamine fragment

lonization method: Electron lonization (El). The presence of a nitrogen atom results in an even
molecular weight, consistent with the Nitrogen Rule.[1][2]

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental for accurate structural
determination.[1][3][4][5] The following are standard protocols for the analysis of a compound
like 4-Propylpiperidin-3-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is typically used.

'H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural
abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans and a longer
acquisition time are necessatry.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard or the residual solvent peak. Integration of the *H NMR signals provides the relative
ratio of protons in different environments.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a
thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent. For liquids,
a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a
modern technique that requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum (of air or the KBr pellet) is first recorded. The
sample is then scanned, typically over the range of 4000-400 cm~2. The final spectrum is
presented as percent transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI) and mass analyzer (e.g., Quadrupole, Time-
of-Flight - TOF) is used.

o Data Acquisition: The sample is introduced into the ion source. For El, the sample is
vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is
nebulized and subjected to a high voltage, creating charged droplets from which ions are
desolvated. The mass analyzer separates the resulting ions based on their mass-to-charge
ratio (m/z).

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their
m/z values. The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern offers clues about its structure.[1][2]

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using multiple spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of 4-Propylpiperidin-3-amine.

Structural Correlation to Spectroscopic Data

This diagram highlights the key structural features of 4-Propylpiperidin-3-amine and their
expected correlation with the spectroscopic data.

4-Propylpiperidin-3-amine Structure
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Caption: Correlation of structural features of 4-Propylpiperidin-3-amine with expected
spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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